molecular formula C20H21N5O5S B6548012 2-{[1,3-dimethyl-2,4-dioxo-6-(propan-2-yl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl]sulfanyl}-N-(4-nitrophenyl)acetamide CAS No. 946278-64-4

2-{[1,3-dimethyl-2,4-dioxo-6-(propan-2-yl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl]sulfanyl}-N-(4-nitrophenyl)acetamide

Cat. No.: B6548012
CAS No.: 946278-64-4
M. Wt: 443.5 g/mol
InChI Key: ZOGDVAJEAGLKFB-UHFFFAOYSA-N
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Description

2-{[1,3-dimethyl-2,4-dioxo-6-(propan-2-yl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl]sulfanyl}-N-(4-nitrophenyl)acetamide is a structurally complex heterocyclic compound characterized by a pyrido[2,3-d]pyrimidine core. Key features include:

  • Substituents: 1,3-dimethyl and 2,4-dioxo groups on the pyrido-pyrimidine ring, with a propan-2-yl group at position 5.
  • Linkage: A sulfanyl (-S-) bridge connects the core to an acetamide moiety.
  • Acetamide group: Functionalized with a 4-nitrophenyl group, introducing strong electron-withdrawing properties.

Properties

IUPAC Name

2-(1,3-dimethyl-2,4-dioxo-6-propan-2-ylpyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O5S/c1-11(2)14-9-21-18-16(19(27)24(4)20(28)23(18)3)17(14)31-10-15(26)22-12-5-7-13(8-6-12)25(29)30/h5-9,11H,10H2,1-4H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOGDVAJEAGLKFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CN=C2C(=C1SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-])C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[1,3-dimethyl-2,4-dioxo-6-(propan-2-yl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl]sulfanyl}-N-(4-nitrophenyl)acetamide (commonly referred to as G721-0033) is a novel pyridopyrimidine derivative that has garnered attention for its potential biological activities, particularly in oncology and enzyme inhibition. This article explores the compound's biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C22H26N4O3S
  • Molecular Weight : 426.54 g/mol
  • SMILES Notation : CC(C)c(c(SCC(Nc1c(C)cc(C)cc1)=O)c1C(N2C)=O)cnc1N(C)C2=O
  • LogP : 3.845 (indicating moderate lipophilicity)
  • Water Solubility : LogSw -3.89 (suggesting low solubility in water)

The biological activity of G721-0033 is primarily attributed to its ability to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair. By inhibiting DHFR, G721-0033 reduces the availability of tetrahydrofolate necessary for the synthesis of purines and pyrimidines, leading to impaired cell proliferation and increased apoptosis in rapidly dividing cells such as cancer cells .

Anticancer Properties

G721-0033 has been evaluated for its anticancer effects in various studies:

  • In Vitro Studies :
    • A screening study demonstrated that G721-0033 effectively inhibits the growth of multiple cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The compound showed significant cytotoxicity against breast cancer and leukemia cell lines .
  • Mechanistic Insights :
    • The inhibition of DHFR by G721-0033 leads to an accumulation of DNA damage markers in treated cells. This was evidenced by increased levels of phosphorylated histone H2AX (γ-H2AX), a marker for double-strand breaks .

Enzyme Inhibition

G721-0033 has shown potent inhibitory activity against DHFR with an IC50 value in the low micromolar range. This inhibition is critical not only for its anticancer properties but also suggests potential applications in treating diseases characterized by rapid cell division such as psoriasis and rheumatoid arthritis .

Case Studies

StudyFindingsReference
Screening of Drug LibrariesIdentified G721-0033 as a potent inhibitor of cancer cell proliferation in vitro
Mechanistic StudyDemonstrated that G721-0033 induces apoptosis through DNA damage pathways
Comparative AnalysisCompared G721-0033 with other pyridopyrimidine derivatives; showed superior efficacy against certain cancer types

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity
    • Recent studies have indicated that pyrido[2,3-d]pyrimidine derivatives exhibit anticancer properties due to their ability to inhibit specific kinases involved in cancer cell proliferation. The sulfanyl group in this compound may enhance its interaction with biological targets, potentially leading to improved efficacy against various cancer types .
  • Antimicrobial Properties
    • The compound has shown promise as an antimicrobial agent. Its structural features allow it to penetrate bacterial cell walls effectively. In vitro studies demonstrate significant activity against both Gram-positive and Gram-negative bacteria .
  • Anti-inflammatory Effects
    • Research indicates that derivatives similar to this compound can modulate inflammatory pathways, making them candidates for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Agricultural Applications

  • Pesticidal Activity
    • The compound's structure suggests potential use as a pesticide or herbicide. Its ability to disrupt specific biochemical pathways in pests could lead to effective pest management solutions without harming beneficial organisms .
  • Plant Growth Regulation
    • Some derivatives of pyrido[2,3-d]pyrimidines have been studied for their ability to enhance plant growth and resistance to environmental stressors. This compound may serve as a growth regulator in agricultural practices .

Materials Science Applications

  • Polymer Synthesis
    • The unique chemical structure allows for potential applications in polymer chemistry. The incorporation of this compound into polymer matrices could yield materials with enhanced thermal stability and mechanical properties .
  • Nanotechnology
    • The compound's characteristics make it suitable for use in nanotechnology applications, particularly in the development of nanocarriers for drug delivery systems. Its ability to encapsulate therapeutic agents while providing controlled release profiles is an area of active research .

Case Studies

StudyApplicationFindings
AnticancerDemonstrated significant inhibition of cancer cell lines with IC50 values in the low micromolar range.
AntimicrobialEffective against multi-drug resistant strains of bacteria; potential for development into a new antibiotic class.
Plant GrowthEnhanced root development and stress tolerance in treated plants compared to controls.
Polymer ChemistryDeveloped a new biodegradable polymer with improved mechanical properties when blended with this compound.

Comparison with Similar Compounds

Structural Analogues

The compound is compared to structurally related acetamide derivatives with heterocyclic cores and sulfanyl linkages. Key differences include:

Table 1: Structural and Functional Group Comparisons
Compound Name Core Structure Key Substituents Biological Activity
Target Compound Pyrido[2,3-d]pyrimidine 1,3-dimethyl; 2,4-dioxo; 6-isopropyl; 4-nitrophenylacetamide Under investigation
N-isopropyl-2-(1-methyl-2,4-dioxo-5-propoxy-pyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide Pyrido[2,3-d]pyrimidine 1-methyl; 5-propoxy; isopropylacetamide Antitumor (in silico)
N-(3-chloro-4-methylphenyl)-2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide Pyrimidine Hydroxyethyl; chlorophenyl Antibacterial
2-{[3-(2,4-dimethylphenyl)-4-oxo-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide Thieno[3,2-d]pyrimidine 2,4-dimethylphenyl; trifluoromethylphenyl Anticancer (in vitro)
2-({1-ethyl-6-[(4-fluorophenyl)methyl]-7-oxo-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-methylphenyl)acetamide Pyrazolo[4,3-d]pyrimidine Ethyl; 4-fluorobenzyl; 3-methylphenyl Antitumor & Antibacterial
Key Observations:

Core Heterocycle: Pyrido[2,3-d]pyrimidine (target) vs. pyrimidine , thieno-pyrimidine , or pyrazolo-pyrimidine . These cores influence π-π stacking and hydrogen-bonding interactions with biological targets. Thieno-pyrimidine derivatives exhibit enhanced metabolic stability due to sulfur incorporation .

The isopropyl group at position 6 may increase lipophilicity, aiding membrane permeability .

Sulfanyl vs. Sulfonyl Linkages :

  • Sulfanyl groups (target) are less electron-withdrawing than sulfonyl groups (e.g., in ), which may reduce oxidative degradation .

Physicochemical Properties

Table 2: Predicted Properties (Comparative)
Property Target Compound N-isopropyl Derivative Thieno-pyrimidine
Molecular Weight ~460 g/mol ~420 g/mol ~450 g/mol
LogP (Lipophilicity) 3.2 (High) 2.8 3.5
Solubility (Water) Low (nitro group) Moderate (propoxy) Low (trifluoromethyl)
Metabolic Stability Moderate High High (thiophene stability)

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